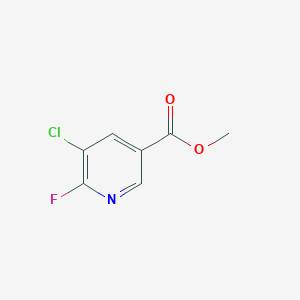

Methyl 5-chloro-6-fluoronicotinate

Description

Properties

IUPAC Name |

methyl 5-chloro-6-fluoropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO2/c1-12-7(11)4-2-5(8)6(9)10-3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBLBXPUJKGKFPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(N=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80670609 | |

| Record name | Methyl 5-chloro-6-fluoropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171918-85-6 | |

| Record name | Methyl 5-chloro-6-fluoropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 5-chloro-6-fluoronicotinate synthesis from methyl 5,6-dichloronicotinate

An In-Depth Technical Guide to the Synthesis of Methyl 5-chloro-6-fluoronicotinate from Methyl 5,6-dichloronicotinate

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis of this compound, a valuable intermediate in medicinal chemistry, through the halogen exchange (Halex) reaction of methyl 5,6-dichloronicotinate. We will delve into the mechanistic underpinnings of this transformation, provide a field-proven experimental protocol, and discuss key parameters for process optimization.

Introduction: The Strategic Importance of Fluorinated Nicotinates

Fluorine-containing organic compounds are of immense strategic importance in the pharmaceutical and agrochemical industries. The introduction of fluorine can significantly alter a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity, often leading to enhanced biological activity.[1][2] this compound serves as a key building block for more complex molecules, where the strategic placement of both chlorine and fluorine atoms allows for subsequent, selective functionalization. The synthesis of this compound from the readily available methyl 5,6-dichloronicotinate is a critical and practical transformation.[3][4]

The Core Transformation: Nucleophilic Aromatic Substitution (SNAr)

The conversion of methyl 5,6-dichloronicotinate to its 6-fluoro analogue is achieved via a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is characteristic of aromatic rings that are rendered electron-deficient by the presence of electron-withdrawing groups.[5][6]

Mechanism and Regioselectivity

The SNAr reaction proceeds through an addition-elimination mechanism. The key intermediate is a resonance-stabilized carbanion known as a Meisenheimer complex.[5][7]

Causality of the Reaction:

-

Nucleophilic Attack: A fluoride ion (F⁻), the nucleophile, attacks the electron-deficient carbon atom at the 6-position of the pyridine ring.

-

Formation of the Meisenheimer Complex: This attack temporarily breaks the aromaticity of the ring, forming a high-energy, negatively charged Meisenheimer complex. The negative charge is delocalized and stabilized by the electron-withdrawing ester group (-COOCH₃) and the ring nitrogen.[5]

-

Leaving Group Expulsion: Aromaticity is restored by the elimination of a chloride ion (Cl⁻) from the ipso-carbon, yielding the final product.

Why the 6-Position? The chlorine atom at the 6-position (ortho to the ring nitrogen) is significantly more activated towards nucleophilic attack than the chlorine at the 5-position. The powerful electron-withdrawing inductive effect of the adjacent ring nitrogen makes the C6 position more electrophilic and better able to stabilize the negative charge in the Meisenheimer intermediate.

The Role of Fluoride: Interestingly, in SNAr reactions, the reactivity order of halogens as leaving groups is often F > Cl > Br > I.[6][7] This is because the rate-determining step is typically the initial nucleophilic attack, not the expulsion of the leaving group.[8] Fluorine's high electronegativity strongly polarizes the C-X bond and stabilizes the intermediate complex through a powerful inductive effect, thereby lowering the activation energy of this slow step and accelerating the overall reaction.[7][8]

Sources

- 1. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. scholarworks.uark.edu [scholarworks.uark.edu]

- 4. "Preparation of this compound by Fluoride-Chloride" by Frank L. Setliff and Leslie B. Coop [scholarworks.uark.edu]

- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

CAS number for Methyl 5-chloro-6-fluoronicotinate

An In-Depth Technical Guide to Methyl 5-chloro-6-fluoronicotinate (CAS: 1171918-85-6): Synthesis, Properties, and Applications in Drug Discovery

Abstract

This compound is a halogenated pyridine derivative that serves as a highly valuable and versatile building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring chloro, fluoro, and methyl ester functionalities, provides multiple reaction sites for molecular elaboration. This guide offers a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its physicochemical properties, detail a key synthetic methodology with mechanistic insights, explore its applications as a precursor to complex bioactive molecules, and provide essential handling information. The narrative is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.

Introduction: The Strategic Value of Halogenated Pyridines in Medicinal Chemistry

The pyridine ring is a privileged scaffold in pharmaceutical science, present in a vast array of approved drugs. Its nitrogen atom acts as a hydrogen bond acceptor and can be protonated at physiological pH, influencing solubility and protein-ligand interactions. The strategic introduction of halogen atoms, particularly fluorine and chlorine, onto this scaffold is a cornerstone of modern drug design.

-

Fluorine: Often used to block metabolic oxidation at a specific position, enhance binding affinity through favorable electrostatic interactions, and modulate the pKa of nearby functional groups.

-

Chlorine: Can serve as a bioisostere for a methyl group, fill hydrophobic pockets in target proteins, and act as a synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

This compound combines these features with a methyl ester, which can be readily hydrolyzed to the corresponding carboxylic acid, a common pharmacophore, or converted to other functional groups like amides. This trifecta of functionalities makes it a powerful intermediate for generating libraries of complex molecules for screening and lead optimization. Studies on related nicotinic acids have indicated potential for hypolipidemic activity, while the broader class of halogenated nicotinic acids are precursors to potent anti-infective and antibacterial agents.[1][2][3]

Physicochemical and Spectroscopic Profile

Precise identification and characterization are critical for any chemical building block. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1171918-85-6 | [4] |

| Molecular Formula | C₇H₅ClFNO₂ | [4] |

| Molecular Weight | 189.57 g/mol | [4] |

| MDL Number | MFCD12498696 | [4] |

| Purity | Typically ≥95% | [4] |

| Elemental Analysis | Calculated: C, 44.35%; H, 2.66%; N, 7.39% | [1] |

| Found: C, 44.13%; H, 2.51%; N, 7.41% | [1] |

Spectroscopic Analysis (Expected):

-

¹H NMR: Two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring, and a singlet in the aliphatic region (~3.9 ppm) for the methyl ester protons.

-

¹³C NMR: Seven distinct carbon signals, including the carbonyl carbon of the ester, the methyl carbon, and the five carbons of the substituted pyridine ring. Carbon-fluorine coupling (J-coupling) would be observable for the carbons near the fluorine atom.

-

Mass Spectrometry (MS): The molecular ion peak (M+) would exhibit a characteristic isotopic pattern for a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for C=O stretching (ester), C-F stretching, C-Cl stretching, and aromatic C=C and C=N stretching.

Synthesis and Mechanistic Insights: The Fluoride-Chloride Exchange

The preparation of this compound was first reported by Setliff and Coop in 1998.[1][5] The most direct method involves a nucleophilic aromatic substitution (SₙAr) reaction, specifically a halide exchange, on a readily available precursor.

Workflow for Synthesis of this compound

Caption: A generalized workflow for the synthesis via fluoride-chloride exchange.

Detailed Experimental Protocol

This protocol is adapted from the procedure described by Setliff and Coop and should only be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.[1]

-

Reagent Preparation: Oven-dry potassium fluoride (KF) at 110°C for several days prior to use to ensure it is anhydrous.

-

Reaction Assembly: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine methyl 5,6-dichloronicotinate (1.0 eq) and anhydrous potassium fluoride (2.0-3.0 eq).

-

Solvent Addition: Add a suitable high-boiling polar aprotic solvent, such as dimethyl sulfoxide (DMSO), to the flask.

-

Heating: Heat the reaction mixture to reflux (approximately 180-190°C) with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After the reaction is complete (typically several hours), allow the mixture to cool to room temperature. Carefully pour the dark reaction mixture into a beaker of ice water.

-

Isolation: The product should precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with water to remove residual DMSO and inorganic salts.

-

Purification: The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Causality and Mechanistic Discussion

The success of this SₙAr reaction hinges on several key factors:

-

Substrate Activation: The pyridine ring is inherently electron-deficient. The presence of the ring nitrogen and the electron-withdrawing ester group strongly activates the C6 position (para to the ester) towards nucleophilic attack, more so than the C5 position.

-

Nucleophile: The fluoride ion (F⁻) from KF acts as the nucleophile, displacing the chloride at the C6 position.

-

Leaving Group: The chloride ion (Cl⁻) is an excellent leaving group.

-

Solvent Choice: A polar aprotic solvent like DMSO is crucial. It effectively solvates the potassium cation (K⁺) while leaving the fluoride anion "naked" and highly nucleophilic, thus accelerating the reaction rate. The high boiling point of DMSO allows the reaction to be conducted at the high temperatures required for this substitution.

A potential side reaction involves the formation of an imminium salt, which can complicate the isolation of the desired product.[1] Careful control of reaction conditions and a proper workup procedure are essential for achieving a good yield.

Applications in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a strategic intermediate. Its value lies in its potential for diversification.

Logical Progression from Building Block to Drug Candidate

Caption: Synthetic utility of this compound in generating diverse scaffolds.

-

Ester Modification: The methyl ester can be saponified to the carboxylic acid. This acid can then be coupled with a wide range of amines to form a library of nicotinamide derivatives, a common feature in many bioactive molecules, including PARP inhibitors and kinase inhibitors.

-

C6-Position Chemistry: The fluorine at the C6 position, while less reactive than the original chlorine, can still be displaced by strong nucleophiles (e.g., thiols, amines) under specific conditions.

-

C5-Position Chemistry: The chlorine at the C5 position is less activated but can participate in metal-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, or alkyl groups to build molecular complexity.

Given the known biological activities of related compounds, this building block is particularly relevant for programs targeting:

-

Metabolic Diseases: Based on the hypolipidemic activity of parent nicotinic acids.[1]

-

Infectious Diseases: As a precursor for quinolone and naphthyridine-type antibacterial agents.[2]

-

Oncology: The halogenated pyridine scaffold is a common feature in many small-molecule kinase inhibitors.

Handling, Storage, and Safety

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2–8 °C is recommended.[6][7]

Conclusion and Future Outlook

This compound represents a prime example of a strategically designed chemical building block. Its synthesis is achievable through established SₙAr chemistry, and its physicochemical properties are well-defined. The true power of this molecule lies in its synthetic versatility, offering multiple handles for chemists to craft novel molecules with tailored properties. For researchers and drug development professionals, it serves as a valuable starting point for the exploration of new chemical space in the pursuit of next-generation therapeutics, particularly in oncology, infectious diseases, and metabolic disorders. Future work will likely see this intermediate incorporated into diverse molecular scaffolds through both traditional and innovative synthetic methodologies like late-stage functionalization.

References

-

Amerigo Scientific. This compound. [Link]

-

Setliff, F. L., & Coop, L. B. (1998). Preparation of this compound by Fluoride-Chloride Exchange. Journal of the Arkansas Academy of Science, 52(1), Article 24. [Link]

-

Setliff, F. L., & Coop, L. B. (1998). Preparation of this compound by Fluoride-Chloride Exchange. ScholarWorks@UARK. [Link]

- Google Patents. (1993). Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride (US5204478A).

-

Lead Sciences. Methyl 6-chloro-5-fluoronicotinate. [Link]

-

ResearchGate. (2014). Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale. [Link]

-

PubChem. Methyl 2-chloro-5-fluoronicotinate. [Link]

-

LookChem. Methyl 5-amino-6-chloronicotinate. [Link]

-

MySkinRecipes. Methyl 6-chloro-2-fluoronicotinate. [Link]

Sources

- 1. scholarworks.uark.edu [scholarworks.uark.edu]

- 2. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Amerigo Scientific [amerigoscientific.com]

- 5. "Preparation of this compound by Fluoride-Chloride" by Frank L. Setliff and Leslie B. Coop [scholarworks.uark.edu]

- 6. Methyl 5-amino-6-chloronicotinate|lookchem [lookchem.com]

- 7. Methyl 6-chloro-2-fluoronicotinate [myskinrecipes.com]

An In-depth Technical Guide to the Spectroscopic Data of Methyl 5-chloro-6-fluoronicotinate

This guide provides a comprehensive analysis of the spectroscopic data for Methyl 5-chloro-6-fluoronicotinate, a key heterocyclic building block in contemporary drug discovery. Designed for researchers, medicinal chemists, and professionals in pharmaceutical development, this document offers a detailed examination of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Due to the limited availability of public domain experimental spectra for this specific molecule, this guide uniquely combines theoretical predictions with a comparative analysis of experimentally-derived data from structurally analogous compounds. This approach provides a robust framework for the characterization and verification of this compound in a research setting.

Introduction: The Significance of Halogenated Nicotinates in Medicinal Chemistry

Halogenated pyridine derivatives are a cornerstone in the synthesis of a wide array of pharmaceutical agents. The strategic incorporation of halogen atoms, such as chlorine and fluorine, into the pyridine ring system can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, in particular, represents a versatile scaffold for the synthesis of novel bioactive molecules. Its trifunctional nature—a methyl ester, a chloro substituent, and a fluoro substituent on the pyridine core—offers multiple points for chemical modification, making it a valuable starting material for the exploration of new chemical space in drug discovery programs. The precise characterization of this molecule is therefore of paramount importance for ensuring the identity and purity of downstream compounds.

Predicted Spectroscopic Data of this compound

In the absence of publicly available experimental spectra, the following data has been generated using validated computational prediction tools. These predictions serve as a reliable reference for the initial identification and characterization of the molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is predicted to exhibit two distinct aromatic proton signals and one signal for the methyl ester protons.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.6 | Doublet | 1H | H-2 |

| ~8.2 | Doublet | 1H | H-4 |

| ~3.9 | Singlet | 3H | -OCH₃ |

The downfield chemical shifts of the aromatic protons are characteristic of their position on the electron-deficient pyridine ring. The coupling between H-2 and H-4 is expected to be a small meta-coupling.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum is predicted to show seven distinct signals, corresponding to the seven carbon atoms in the molecule.

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~164 | C=O (ester) |

| ~158 (d, ¹JCF ≈ 250 Hz) | C-6 |

| ~148 | C-2 |

| ~142 (d, ³JCF ≈ 15 Hz) | C-4 |

| ~125 | C-3 |

| ~120 (d, ²JCF ≈ 20 Hz) | C-5 |

| ~53 | -OCH₃ |

The carbon directly attached to the fluorine atom (C-6) is expected to show a large one-bond coupling constant (¹JCF), a characteristic feature in ¹³C NMR spectroscopy of fluorinated compounds. Smaller two- and three-bond couplings to fluorine are also predicted for C-5 and C-4, respectively.

Predicted Infrared (IR) Spectrum

The IR spectrum of this compound is predicted to display characteristic absorption bands corresponding to its functional groups.

| Predicted Wavenumber (cm⁻¹) | Vibration |

| ~3100-3000 | C-H stretch (aromatic) |

| ~2950 | C-H stretch (methyl) |

| ~1730 | C=O stretch (ester) |

| ~1600, ~1470 | C=C and C=N stretch (pyridine ring) |

| ~1250 | C-O stretch (ester) |

| ~1100 | C-F stretch |

| ~800 | C-Cl stretch |

The strong carbonyl stretch around 1730 cm⁻¹ is a key diagnostic peak for the ester functionality.

Predicted Mass Spectrum (Electron Ionization)

The electron ionization mass spectrum is predicted to show a molecular ion peak and characteristic fragmentation patterns.

| Predicted m/z | Interpretation |

| 189/191 | [M]⁺, Molecular ion peak (with ³⁵Cl/³⁷Cl isotope pattern) |

| 158/160 | [M - OCH₃]⁺ |

| 130/132 | [M - COOCH₃]⁺ |

The presence of a chlorine atom will result in a characteristic M/M+2 isotope pattern for the molecular ion and any chlorine-containing fragments, with a ratio of approximately 3:1.

Comparative Analysis with Structurally Related Compounds

To enhance the confidence in the predicted data, a comparative analysis with the experimental spectroscopic data of the commercially available, structurally related compounds, Methyl 6-chloronicotinate and Methyl 6-fluoronicotinate , is presented.

Methyl 6-chloronicotinate (CAS: 73781-91-6)[1][2][3]

-

¹H NMR (CDCl₃, 400 MHz): δ 8.98 (d, J=2.4 Hz, 1H), 8.19 (dd, J=8.3, 2.4 Hz, 1H), 7.42 (d, J=8.3 Hz, 1H), 3.94 (s, 3H).

-

¹³C NMR (CDCl₃, 101 MHz): δ 165.1, 153.3, 150.8, 139.1, 124.9, 124.3, 52.7.

-

IR (KBr): ν 3091, 2955, 1728 (C=O), 1587, 1560, 1435, 1320, 1235, 1111, 836, 765 cm⁻¹.

-

MS (EI): m/z 171/173 ([M]⁺), 140/142 ([M - OCH₃]⁺), 112/114 ([M - COOCH₃]⁺).

Methyl 6-fluoronicotinate (CAS: 1427-06-1)[4][5][6]

-

¹H NMR (DMSO-d₆, 600 MHz): δ 8.79 (d, J=2.6 Hz, 1H), 8.47 (td, J=7.9, 2.6 Hz, 1H), 7.35 (ddd, J=8.5, 2.6, 0.6 Hz, 1H), 3.88 (s, 3H).[1]

-

MS (ESI): m/z 156.1 [M+H]⁺.[1]

The experimental data of these analogs provide a valuable reference for validating the predicted spectra of this compound. The observed chemical shifts and coupling patterns in the NMR spectra, the key vibrational modes in the IR spectra, and the fragmentation patterns in the mass spectra of the analogs are consistent with the predicted data for the target compound, taking into account the electronic effects of the different halogen substituents.

Experimental Protocols for Spectroscopic Analysis

To ensure the acquisition of high-quality, reproducible spectroscopic data for the verification of this compound, the following detailed experimental protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the sample.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; sonication may be used if necessary.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a sharp, symmetrical solvent peak.

-

-

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum using a standard pulse program. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty, clean ATR crystal.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Identify and label the characteristic absorption peaks.

-

Sources

A Senior Application Scientist's Guide to Determining the Solubility of Methyl 5-chloro-6-fluoronicotinate in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that profoundly influences its behavior in both chemical and biological systems. For researchers and professionals in drug development, a comprehensive understanding of a compound's solubility profile is not merely academic—it is a cornerstone of process development, formulation design, and ultimately, therapeutic efficacy.[1] This guide focuses on Methyl 5-chloro-6-fluoronicotinate, a halogenated pyridine derivative of interest in medicinal chemistry. In the absence of extensive published solubility data, this document serves as a comprehensive technical guide for researchers to systematically determine its solubility in common organic solvents. We will delve into the theoretical principles governing solubility, provide a validated, step-by-step experimental protocol using the gold-standard shake-flask method, and offer a framework for the accurate reporting and interpretation of the resulting data.

Introduction: The Critical Role of Solubility

In pharmaceutical development, the journey from a promising chemical entity to a viable drug product is fraught with challenges, many of which are rooted in the compound's physical properties. Among these, solubility is paramount. It dictates the bioavailability of orally administered drugs, influences the feasibility of parenteral formulations, and impacts the efficiency of purification and synthesis processes.[2] A poorly soluble compound can lead to inadequate absorption, variable therapeutic outcomes, and significant hurdles in formulation.

This compound (CAS No. 1171918-85-6) is a substituted pyridine ester, a class of heterocyclic compounds frequently utilized as building blocks in the synthesis of complex pharmaceutical agents. The presence of two different halogens (chloro and fluoro) and a methyl ester group on the pyridine ring creates a unique electronic and steric profile that necessitates a thorough experimental investigation of its solubility. This guide provides the necessary framework to conduct such an investigation with scientific rigor.

Compound Profile: this compound

A foundational understanding of the target molecule's physicochemical properties is essential for predicting and interpreting its solubility behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1171918-85-6 | [1] |

| Molecular Formula | C₇H₅ClFNO₂ | [1] |

| Molecular Weight | 189.57 g/mol | [1] |

| Predicted XLogP3 | 1.8 | [3] |

| Hydrogen Bond Donors | 0 | [3] |

| Hydrogen Bond Acceptors | 3 (N, O=C, O-C) | [3] |

| Structure |  | (Structure based on IUPAC name) |

Note: XLogP3 is a computed value for the octanol-water partition coefficient, which serves as an indicator of a molecule's lipophilicity. A value of 1.8 suggests moderate lipophilicity. The presence of hydrogen bond acceptors but no donors indicates the molecule can interact with protic solvents but cannot form hydrogen bond networks by itself.

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the interplay between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon forming new solute-solvent interactions. The adage "like dissolves like" provides a useful, albeit simplified, starting point.

-

Polarity: The pyridine ring, ester functionality, and halogen substituents give this compound a distinct polarity. It is expected to be more soluble in solvents of comparable polarity.

-

Solvent-Solute Interactions:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group, potentially leading to favorable solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, THF): These solvents possess dipole moments and can interact with the polar regions of the solute molecule through dipole-dipole interactions. The absence of strong hydrogen bonding networks in these solvents can make them effective at solvating a variety of solutes.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Solubility in these solvents is expected to be limited, driven primarily by weaker van der Waals forces. The polar functionalities of the molecule will likely hinder its dissolution in highly non-polar media.

-

Experimental Determination of Equilibrium Solubility

To ensure accuracy and reproducibility, the thermodynamic equilibrium solubility must be determined. The saturation shake-flask method is the most reliable and widely accepted technique for this purpose. The objective is to create a saturated solution in equilibrium with the solid drug, ensuring the measured concentration represents the true solubility limit under the specified conditions.

Rationale for the Shake-Flask Method

This method is considered the "gold standard" because it allows the system to reach thermodynamic equilibrium, providing a stable and true measure of solubility.[4] Unlike kinetic solubility methods, which can be influenced by the rate of dissolution and may report supersaturated states, the shake-flask method ensures that the dissolution process has reached its endpoint.[5] The key principles are adding an excess of the solid to the solvent and allowing sufficient time and agitation for the dissolution and precipitation processes to reach a steady state.

Detailed Experimental Protocol

Materials and Reagents:

-

This compound (purity >95%)

-

Selected organic solvents (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), Toluene, Hexane) of analytical grade or higher.

-

Scintillation vials or flasks with screw caps.

-

Orbital shaker or rotator with temperature control.

-

Syringe filters (0.22 µm or 0.45 µm, ensure chemical compatibility with solvents).

-

Analytical balance.

-

Volumetric flasks and pipettes.

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer.

Workflow Diagram:

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Step-by-Step Procedure:

-

Preparation of Solutions: Add an excess amount of this compound to a series of vials. "Excess" is critical; a good starting point is to add approximately 10-20 mg of the solid to each vial.

-

Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of each selected organic solvent into the corresponding vial.

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Temperature control is crucial as solubility is temperature-dependent.

-

Agitate the samples at a consistent speed (e.g., 150 rpm) for a predetermined period. A 24-hour period is often sufficient, but for some compounds, 48 or even 72 hours may be necessary to ensure equilibrium is reached. It is best practice to sample at multiple time points (e.g., 24h and 48h) to confirm that the concentration is no longer changing.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a pipette.

-

Immediately filter the sample through a chemically resistant syringe filter (e.g., PTFE or nylon for organic solvents) to remove all undissolved solid particles. This step is critical to prevent artificially high results.

-

-

Analysis:

-

Accurately dilute the clear filtrate with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, against a standard calibration curve.

-

-

Calculation: Calculate the original solubility in units such as mg/mL or mol/L, accounting for the dilution factor. Perform each experiment in triplicate to ensure statistical validity.

Data Presentation and Interpretation

The experimentally determined solubility values should be compiled into a clear and concise table. This allows for easy comparison of the compound's behavior across different solvent classes.

Table 2: Experimental Solubility of this compound at 25°C (Template)

| Solvent Class | Solvent | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Descriptor |

| Polar Protic | Methanol | [Experimental Value] | [Calculated Value] | [e.g., Soluble] |

| Ethanol | [Experimental Value] | [Calculated Value] | [e.g., Sparingly Soluble] | |

| Polar Aprotic | Acetone | [Experimental Value] | [Calculated Value] | [e.g., Freely Soluble] |

| Acetonitrile | [Experimental Value] | [Calculated Value] | [e.g., Soluble] | |

| Tetrahydrofuran (THF) | [Experimental Value] | [Calculated Value] | [e.g., Very Soluble] | |

| Dichloromethane (DCM) | [Experimental Value] | [Calculated Value] | [e.g., Soluble] | |

| Non-Polar | Toluene | [Experimental Value] | [Calculated Value] | [e.g., Slightly Soluble] |

| n-Hexane | [Experimental Value] | [Calculated Value] | [e.g., Insoluble] |

Qualitative descriptors can be assigned based on standard definitions, such as those from the U.S. Pharmacopeia (USP).

Factors Influencing Solubility:

Sources

- 1. This compound - Amerigo Scientific [amerigoscientific.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Methyl 2-chloro-5-fluoronicotinate | C7H5ClFNO2 | CID 24229209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 6-chloro-5-nitronicotinate | C7H5ClN2O4 | CID 346961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. communities.springernature.com [communities.springernature.com]

The Reactivity Profile of Methyl 5-chloro-6-fluoronicotinate: A Technical Guide for Synthetic Chemists

Introduction: A Versatile Scaffold in Modern Drug Discovery

Methyl 5-chloro-6-fluoronicotinate is a halogenated pyridine derivative that has emerged as a valuable and versatile building block in medicinal chemistry and agrochemical research.[1][2] Its unique electronic properties, stemming from the presence of a chloro, a fluoro, and a methyl ester group on the pyridine ring, impart a distinct reactivity profile that allows for selective functionalization at multiple positions. This guide provides an in-depth technical overview of the reactivity of this compound, offering insights into its synthesis and key transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The strategic application of these reactions enables the construction of complex molecular architectures, making this compound a sought-after intermediate in the synthesis of novel therapeutic agents and other biologically active molecules.[3][4]

Molecular Structure and Electronic Landscape

The reactivity of this compound is fundamentally governed by the interplay of the electronic effects of its substituents. The pyridine nitrogen, along with the electron-withdrawing chloro, fluoro, and methyl nicotinate moieties, renders the aromatic ring electron-deficient. This electronic characteristic is pivotal in dictating the feasibility and regioselectivity of various chemical transformations.

Synthesis of this compound

The primary and most established method for the synthesis of this compound involves a fluoride-chloride exchange reaction. This approach leverages the greater lability of the chlorine atom at the 6-position of a precursor molecule, methyl 5,6-dichloronicotinate, towards nucleophilic displacement by a fluoride ion.

Protocol: Synthesis via Fluoride-Chloride Exchange

This protocol is adapted from established procedures for the synthesis of fluorinated nicotinic acid derivatives.

Step 1: Reaction Setup

-

In a dry reaction vessel, equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 5,6-dichloronicotinate (1.0 eq.) in a suitable high-boiling polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Add a source of fluoride ions, typically spray-dried potassium fluoride (KF) (1.5-2.0 eq.). The use of a phase-transfer catalyst, such as a quaternary ammonium salt, can enhance the reaction rate.

Step 2: Reaction Execution

-

Heat the reaction mixture to a temperature between 120-150 °C.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed. Reaction times can vary from several hours to overnight.

Step 3: Work-up and Purification

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford this compound.

Causality of Experimental Choices:

-

Solvent: High-boiling polar aprotic solvents are chosen to facilitate the dissolution of the reagents and to achieve the necessary reaction temperature for the nucleophilic aromatic substitution to occur.

-

Fluoride Source: Spray-dried potassium fluoride is often preferred due to its higher surface area and reactivity compared to standard KF.

-

Temperature: Elevated temperatures are required to overcome the activation energy for the cleavage of the C-Cl bond and the formation of the new C-F bond.

Key Reactions and Reactivity Profile

The electron-deficient nature of the pyridine ring in this compound makes it an excellent substrate for a variety of chemical transformations, most notably nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone reaction for functionalizing this compound. The regioselectivity of this reaction is a critical consideration for synthetic planning. The positions ortho and para to the electron-withdrawing nitrogen atom and the nicotinate group are activated towards nucleophilic attack.

Regioselectivity:

In this compound, both the C-Cl and C-F bonds are potential sites for nucleophilic attack. Generally, the fluorine atom is a better leaving group in SNAr reactions on electron-deficient aromatic rings due to its high electronegativity, which polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex.[5] However, the position of the halogen also plays a crucial role. The chlorine atom is at the 5-position, while the fluorine atom is at the 6-position (ortho to the nitrogen). The 6-position is highly activated by the ring nitrogen, making the C-F bond the more probable site for nucleophilic substitution.

Experimental Protocol: SNAr with an Amine Nucleophile

This protocol illustrates a typical SNAr reaction with an amine, a common transformation in the synthesis of pharmaceutical intermediates.

Step 1: Reaction Setup

-

Dissolve this compound (1.0 eq.) in a polar aprotic solvent like DMF or N-methyl-2-pyrrolidone (NMP).

-

Add the amine nucleophile (1.1-1.5 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K2CO3) (2.0 eq.).

Step 2: Reaction Execution

-

Heat the reaction mixture to a temperature between 80-120 °C.

-

Monitor the reaction progress by TLC or LC-MS.

Step 3: Work-up and Purification

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers, dry, and concentrate.

-

Purify the product by column chromatography or recrystallization.

Data Presentation: Regioselectivity in SNAr Reactions

| Nucleophile | Position of Substitution | Product | Reference |

| Primary/Secondary Amine | C-6 | Methyl 5-chloro-6-aminonicotinate derivative | [6] |

| Alkoxide | C-6 | Methyl 5-chloro-6-alkoxynicotinate | General SNAr principles |

| Thiolate | C-6 | Methyl 5-chloro-6-(alkyl/aryl)thionicotinate | General SNAr principles |

Visualization: SNAr Mechanism

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro group at the 5-position of this compound serves as a handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is widely employed to introduce aryl, heteroaryl, or vinyl substituents at the 5-position.[7][8] The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions.[9][10][11]

Experimental Protocol: Suzuki-Miyaura Coupling

Step 1: Reaction Setup

-

In a reaction vessel, combine this compound (1.0 eq.), the desired boronic acid or boronate ester (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh3)4 or PdCl2(dppf) (0.02-0.05 eq.), and a base like sodium carbonate (Na2CO3) or potassium phosphate (K3PO4) (2.0-3.0 eq.).

-

Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

Step 2: Reaction Execution

-

Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.

-

Heat the mixture to a temperature between 80-110 °C under an inert atmosphere.

-

Monitor the reaction by TLC or LC-MS.

Step 3: Work-up and Purification

-

After the reaction is complete, cool the mixture and dilute it with water.

-

Extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify the product using column chromatography.

Data Presentation: Suzuki-Miyaura Coupling Partners

| Boronic Acid/Ester | Catalyst/Ligand | Product | Reference |

| Phenylboronic acid | Pd(PPh3)4 | Methyl 6-fluoro-5-phenylnicotinate | [1][12] |

| Thiophene-2-boronic acid | PdCl2(dppf) | Methyl 6-fluoro-5-(thiophen-2-yl)nicotinate | [13] |

| Vinylboronic acid pinacol ester | Pd(OAc)2/SPhos | Methyl 6-fluoro-5-vinylnicotinate | General Suzuki Protocols |

Visualization: Suzuki-Miyaura Catalytic Cycle

Caption: Key steps of the Suzuki-Miyaura cross-coupling cycle.

Other Transformations

While SNAr and cross-coupling reactions are the most prominent, other transformations of this compound are also synthetically useful.

-

Reduction of the Ester: The methyl ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or diisobutylaluminium hydride (DIBAL-H). This provides access to (5-chloro-6-fluoropyridin-3-yl)methanol, another valuable intermediate.

-

Hydrolysis of the Ester: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Applications in Drug Development

Derivatives of this compound are key intermediates in the synthesis of a wide range of biologically active compounds. The ability to selectively functionalize the pyridine ring at the 5- and 6-positions allows for the exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, substituted nicotinic acid derivatives have been investigated for their potential as anti-inflammatory, anti-bacterial, and anti-cancer agents.[8][14] The introduction of fluorine atoms can often enhance metabolic stability and binding affinity of drug candidates.

Conclusion

This compound is a highly valuable and reactive building block for organic synthesis. Its electron-deficient pyridine core, adorned with strategically placed halogen atoms, provides a versatile platform for the construction of complex molecular architectures. A thorough understanding of its reactivity profile, particularly in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, is essential for leveraging its full potential in the design and synthesis of novel compounds with significant applications in the pharmaceutical and agrochemical industries.

References

-

Abdel-Mohsen, H. T., & El-Sayed, R. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts, 13(2), 245.* [Link]

-

Cherkupally, P., & Reddy, R. (2020). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ChemistrySelect, 5(29), 9005-9016.* [Link]

-

Mulder, J. A., et al. (2014). Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale. Organic Process Research & Development, 18(2), 285-290.* [Link]

-

Ghosh, A., et al. (2016). Efficient and ligand free palladium catalyst for Suzuki and Heck cross-coupling reactions. Journal of Chemical Sciences, 128(8), 1271-1278.* [Link]

-

Organic Chemistry Portal. Suzuki Coupling. (n.d.). [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Fors, B. P., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(41), 14394–14397.* [Link]

-

Nolan, S. P., et al. (2012). General and highly efficient fluorinated-N-heterocyclic carbene–based catalysts for the palladium-catalyzed Suzuki–Miyaura reaction. Chemical Science, 3(10), 3074-3079.* [Link]

-

Liljenberg, M., et al. (2012). Predicting regioselectivity in nucleophilic aromatic substitution. The Journal of Organic Chemistry, 77(7), 3262–3269.* [Link]

-

MySkinRecipes. (n.d.). Methyl 6-chloro-2-fluoronicotinate. [Link]

-

Baumann, M., & Baxendale, I. R. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2265–2319.* [Link]

-

Lead Sciences. (n.d.). Methyl 6-chloro-5-fluoronicotinate. [Link]

-

Di Martino, R. M. C., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 133.* [Link]

-

Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663.* [Link]

-

PubChem. (n.d.). Methyl 2-chloro-5-fluoronicotinate. [Link]

-

Stanetty, P., et al. (2003). Suzuki cross-coupling approaches to the synthesis of bioactive 3-substituted and 5-substituted-4-methoxy-6-methyl-2-pyrones. Bioorganic & Medicinal Chemistry Letters, 13(16), 2667–2671.* [Link]

-

Liljenberg, M., et al. (2012). Predicting Regioselectivity in Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry, 77(7), 3262-3269.* [Link]

-

SynThink Research Chemicals. (n.d.). Pharmaceutical Intermediates for R&D. [Link]

-

Amerigo Scientific. (n.d.). This compound. [Link]

-

Goel, N., et al. (2018). Regioselective nucleophilic aromatic substitution reactions of 5,7-dinitroquinazoline-4-one and 5,7-dinitroquinazoline-4-thione with methylamine: a mechanistic consideration. New Journal of Chemistry, 42(18), 15025-15035.* [Link]

-

G. D. Reddy, et al. (2016). Synthesis of chloro, fluoro, and nitro derivatives of 7‐amino‐5‐aryl‐6‐cyano‐5 H ‐pyrano pyrimidin‐2,4‐diones using organic catalysts and their antimicrobial and anticancer activities. Journal of Heterocyclic Chemistry, 53(5), 1547-1554.* [Link]

Sources

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. Methyl 6-chloro-2-fluoronicotinate [myskinrecipes.com]

- 3. researchgate.net [researchgate.net]

- 4. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]

- 5. Predicting regioselectivity in nucleophilic aromatic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry [mdpi.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Suzuki cross-coupling approaches to the synthesis of bioactive 3-substituted and 5-substituted-4-methoxy-6-methyl-2-pyrones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pure.hw.ac.uk [pure.hw.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. Efficient and ligand free palladium catalyst for Suzuki and Heck cross-coupling reactions [ouci.dntb.gov.ua]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound - Amerigo Scientific [amerigoscientific.com]

The Strategic Application of Methyl 5-chloro-6-fluoronicotinate in Modern Medicinal Chemistry: A Technical Guide

Foreword: Unlocking a Privileged Scaffold

In the landscape of contemporary drug discovery, the strategic incorporation of halogenated heterocyclic building blocks is a cornerstone of rational drug design. Among these, pyridine derivatives have consistently proven their value, offering a versatile scaffold for engaging with a multitude of biological targets. This technical guide delves into the nuanced potential of a particularly promising, yet underexplored, reagent: Methyl 5-chloro-6-fluoronicotinate. Its unique substitution pattern—a trifecta of an electron-withdrawing ester, a strategically placed chlorine atom, and a reactive fluorine atom—presents a compelling platform for the synthesis of novel molecular entities with significant therapeutic potential. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing not only a theoretical framework but also practical, field-proven insights into the application of this versatile intermediate.

Physicochemical Properties and Spectroscopic Characterization

This compound (CAS Number: 1171918-85-6) is a crystalline solid with a molecular weight of 189.57 g/mol and a melting point of 66-68°C.[1] Its structure presents a unique electronic landscape, with the electron-withdrawing ester group at the 3-position, a chlorine atom at the 5-position, and a fluorine atom at the 6-position of the pyridine ring. This arrangement is critical to its reactivity profile, which will be discussed in subsequent sections.

A thorough understanding of a compound's spectroscopic signature is fundamental to its application in synthesis. The following data provides a baseline for the characterization of this compound.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₅ClFNO₂ | [2] |

| Molecular Weight | 189.57 g/mol | [2] |

| CAS Number | 1171918-85-6 | [2] |

| Melting Point | 66-68 °C | [1] |

| ¹H NMR (CDCl₃) | δ 8.75 (m, H2), 8.45 (d of d, H4), 3.97 (s, CH₃) | [1] |

| IR (cm⁻¹) | 1724 (C=O), 1068 (C-O) | [1] |

Synthesis of the Core Scaffold: A Critical Analysis

The primary route for the synthesis of this compound is through a fluoride-chloride exchange reaction, a classic example of nucleophilic aromatic substitution.[1] This transformation leverages the inherent reactivity of halogenated pyridines, where the chlorine at the 6-position is activated towards displacement by a fluoride source.

Foundational Protocol: Fluoride-Chloride Exchange

The seminal work by Setliff and Coop outlines a direct, albeit low-yielding, synthesis from the readily available Methyl 5,6-dichloronicotinate.[1]

Experimental Protocol: Synthesis of this compound [1]

-

Materials:

-

Methyl 5,6-dichloronicotinate

-

Potassium Fluoride (anhydrous)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

-

Procedure:

-

A mixture of Methyl 5,6-dichloronicotinate (1.0 eq) and anhydrous Potassium Fluoride (2.0 eq) in anhydrous DMF is heated to reflux.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

-

Yield: 24%[1]

Causality and Optimization Considerations

The modest yield of 24% reported by Setliff and Coop suggests that the reaction is not without its challenges.[1] A critical analysis of the reaction mechanism and conditions reveals several factors that may contribute to the low conversion and potential avenues for optimization:

-

Competitive Side Reactions: The authors note a competitive reaction of the starting material with the DMF solvent, leading to the formation of an imminium salt.[1] This side reaction consumes the starting material and reduces the overall yield.

-

Fluoride Source and Solubility: The efficacy of the fluoride-chloride exchange is highly dependent on the nature and solubility of the fluoride source. While potassium fluoride is a common choice, its solubility in aprotic polar solvents like DMF can be a limiting factor. The use of phase-transfer catalysts (e.g., crown ethers, quaternary ammonium salts) or alternative fluoride sources with higher solubility (e.g., cesium fluoride, spray-dried potassium fluoride) could significantly enhance the reaction rate and yield.

-

Reaction Temperature and Time: The reflux temperature of DMF (153 °C) is substantial and may contribute to the observed side reactions. A systematic investigation of lower reaction temperatures, potentially in combination with a more reactive fluoride source or catalyst, could mitigate byproduct formation.

-

Alternative Solvents: The use of alternative high-boiling point aprotic polar solvents, such as dimethyl sulfoxide (DMSO) or sulfolane, could be explored to circumvent the reactivity issues associated with DMF.

Caption: Workflow for the synthesis of this compound.

Strategic Applications in Medicinal Chemistry

The true potential of this compound lies in its utility as a versatile building block for the synthesis of more complex, biologically active molecules. The differential reactivity of the two halogen atoms, coupled with the presence of the ester functionality, allows for a stepwise and controlled functionalization of the pyridine ring.

Nucleophilic Aromatic Substitution (SNAr): A Gateway to Diverse Amine Scaffolds

The fluorine atom at the 6-position is highly activated towards nucleophilic aromatic substitution due to the electron-withdrawing effects of the adjacent nitrogen atom and the ester group at the 3-position. This regioselectivity allows for the selective introduction of a wide range of nucleophiles, particularly amines, which are prevalent in many classes of therapeutic agents.

Conceptual Workflow: SNAr with Amines

Caption: Generalized workflow for the SNAr of this compound with amines.

This reactivity is particularly valuable in the synthesis of kinase inhibitors, a significant class of anticancer drugs. Many kinase inhibitors feature a substituted pyridine or pyrimidine core that forms key hydrogen bond interactions with the hinge region of the kinase active site.[3][4][5] The ability to readily introduce diverse amine functionalities at the 6-position of the nicotinic acid scaffold provides a powerful tool for exploring the structure-activity relationships (SAR) of potential kinase inhibitors.

Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon and Carbon-Heteroatom Bonds

The chlorine atom at the 5-position, while less reactive towards SNAr, is an excellent handle for palladium-catalyzed cross-coupling reactions. This opens up a vast chemical space for the introduction of aryl, heteroaryl, and alkyl groups, as well as various heteroatom-containing moieties.

Table 2: Potential Cross-Coupling Reactions of this compound Derivatives

| Reaction Name | Coupling Partner | Bond Formed | Potential Applications |

| Suzuki-Miyaura Coupling | Boronic acids/esters | C-C | Synthesis of biaryl and heteroaryl compounds for kinase inhibitors, GPCR modulators.[6][7] |

| Buchwald-Hartwig Amination | Amines, amides | C-N | Introduction of diverse nitrogen-containing functionalities for improved solubility and target engagement. |

| Sonogashira Coupling | Terminal alkynes | C-C (alkyne) | Synthesis of rigid linkers and probes for target identification. |

| Heck Coupling | Alkenes | C-C (alkene) | Introduction of vinyl groups for further functionalization. |

| Stille Coupling | Organostannanes | C-C | Versatile C-C bond formation with a wide range of functional group tolerance. |

The sequential application of SNAr at the 6-position followed by a cross-coupling reaction at the 5-position allows for the construction of highly functionalized and diverse molecular libraries from a single, readily accessible starting material.

Application in the Synthesis of Antiviral Agents

The halogenated nicotinic acid scaffold is also a recurring motif in the development of antiviral agents.[8][9] The ability to introduce various substituents around the pyridine ring allows for the fine-tuning of molecular properties such as lipophilicity, polarity, and hydrogen bonding capacity, which are critical for antiviral activity. The functionalization of this compound can lead to the synthesis of novel compounds for screening against a range of viral targets.

Future Perspectives and Conclusion

This compound represents a high-potential, yet underutilized, building block in medicinal chemistry. Its well-defined and differential reactivity at the 5- and 6-positions provides a robust platform for the synthesis of diverse and complex molecular architectures. While the initial reported synthesis suffers from a low yield, modern synthetic methodologies offer significant opportunities for optimization.

As the demand for novel therapeutic agents continues to grow, the strategic use of versatile and readily functionalizable scaffolds like this compound will be paramount. This guide has provided a comprehensive overview of its synthesis, reactivity, and potential applications, with the aim of empowering researchers to unlock the full potential of this promising intermediate in their drug discovery endeavors. The logical and stepwise functionalization pathways outlined herein offer a clear roadmap for the generation of novel compound libraries with a high probability of yielding new and effective therapeutic agents.

References

-

ResearchGate. (n.d.). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. Retrieved from [Link]

-

PubMed. (2016). Synthesis and preliminary in vitro kinase inhibition evaluation of new diversely substituted pyrido[3,4-g]quinazoline derivatives. Retrieved from [Link]

-

ACS Omega. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Retrieved from [Link]

-

ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

-

PubMed Central. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Retrieved from [Link]

-

National Institutes of Health. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Retrieved from [Link]

-

ScholarWorks@UARK. (1998). Preparation of this compound by Fluoride-Chloride Exchange. Retrieved from [Link]

- (n.d.). † 1H-NMR and 13C-NMR Spectra.

-

Cherry. (n.d.). Supporting information. Retrieved from [Link]

-

ScholarWorks@UARK. (2017). Content Posted in 2017. Retrieved from [Link]

- Google Patents. (n.d.). EP1102749B1 - Method for producing 2-halogen nicotinic acid derivatives and 2-chloronicotinic acid-n-butyl esters as intermediate products.

-

PubMed Central. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000691). Retrieved from [Link]

-

MySkinRecipes. (n.d.). Methyl 6-chloro-2-fluoronicotinate. Retrieved from [Link]

-

MDPI. (2023). Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation. Retrieved from [Link]

-

PubMed. (2017). Synthesis and evaluation of halogenated 12N-sulfonyl matrinic butanes as potential anti-coxsackievirus agents. Retrieved from [Link]

- (n.d.). Basic 1H- and 13C-NMR Spectroscopy.

-

Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Retrieved from [Link]

-

Journal of the Arkansas Academy of Science. (1998). Preparation of this compound by Fluoride-Chloride Exchange. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents. Retrieved from [Link]

-

YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]

-

ResearchGate. (n.d.). The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-chloro-5-fluoronicotinate. Retrieved from [Link]

Sources

- 1. scholarworks.uark.edu [scholarworks.uark.edu]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tcichemicals.com [tcichemicals.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and evaluation of halogenated 12N-sulfonyl matrinic butanes as potential anti-coxsackievirus agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Substituted Nicotinic Acid Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are fundamental scaffolds in medicinal chemistry and materials science. The pyridine ring, particularly when functionalized at the 3-position with a carboxyl group, serves as a versatile building block for a wide array of biologically active molecules.[1][2] Esters of substituted nicotinic acids are prevalent in numerous marketed drugs, where they act as vasodilators, treatments for dyslipidemia, and agents for various other therapeutic indications.[3][4][5] The incorporation of substituents onto the pyridine core allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, bioavailability, and target-binding affinity, making the development of robust synthetic methodologies a critical area of research.[1][2][6]

This guide provides an in-depth overview of the core synthetic strategies for accessing substituted nicotinic acid esters, ranging from classical condensation reactions to modern transition-metal-catalyzed cross-coupling and C-H functionalization techniques. It is designed to serve as a practical resource for researchers, offering both mechanistic insights and actionable experimental protocols.

Part 1: Classical Approaches to the Pyridine Core

Classical methods for pyridine synthesis often rely on the condensation of acyclic precursors. These multicomponent reactions are powerful for constructing the core heterocyclic structure, which can then be further modified.

Hantzsch Dihydropyridine Synthesis and Subsequent Aromatization

First reported by Arthur Hantzsch in 1881, this multicomponent reaction is a cornerstone of pyridine synthesis.[7][8] It involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen source, typically ammonia or ammonium acetate.[8][9]

Mechanism Insight: The reaction proceeds through a series of condensations and cyclizations. Key steps include a Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester, and the formation of an enamine from the second equivalent of the β-ketoester and ammonia.[7] These intermediates then combine and cyclize to form a 1,4-dihydropyridine (DHP), often referred to as a "Hantzsch ester."[7][8]

Causality in Experimental Choices: The choice of reactants directly dictates the substitution pattern of the resulting pyridine. The aldehyde determines the substituent at the 4-position, while the β-ketoester determines the substituents at the 2- and 6-positions and provides the ester functionalities at the 3- and 5-positions. The critical final step is the oxidation of the DHP intermediate to the aromatic pyridine ring. This is driven by the thermodynamic stability of the aromatic system.[8] Common oxidizing agents include nitric acid, ferric chloride, or potassium permanganate.[8]

Sources

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of functionally substituted esters of nicotinic and isonicotinic acid | Akishina | Proceedings of the National Academy of Sciences of Belarus, Chemical Series [vestichem.belnauka.by]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Advances on the biosynthesis of pyridine rings - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Learning from the Hantzsch synthesis [pubsapp.acs.org]

- 8. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 9. scribd.com [scribd.com]

An In-depth Technical Guide to the Safe Handling of Methyl 5-chloro-6-fluoronicotinate

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Proactive Safety in Advanced Chemical Synthesis

Methyl 5-chloro-6-fluoronicotinate is a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. Its utility as a building block in the synthesis of novel compounds necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide moves beyond mere compliance, aiming to instill a deep-seated culture of safety by elucidating the causality behind each handling precaution. As professionals in a field of constant discovery, our primary responsibility is to ensure that innovation does not come at the cost of personal safety or environmental integrity. This document serves as a comprehensive resource for the safe management of this compound, from initial risk assessment to final disposal.

Hazard Identification and Comprehensive Risk Profile

While a specific, comprehensive toxicological profile for this compound is not widely documented, a reliable hazard assessment can be constructed by examining data from structurally analogous compounds. Halogenated aromatic compounds and nicotinic acid esters frequently exhibit irritant properties.[1][2][3] The primary hazards associated with this class of chemicals are summarized below.

GHS Hazard Classification (Inferred) Based on data from similar chemical structures, this compound should be handled as a substance with the following potential classifications:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][3][4] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1][2][4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][5] |

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled[3][6][7] |

Core Mechanistic Risks:

-

Dermal and Ocular Irritation: The electrophilic nature of the pyridine ring, enhanced by electron-withdrawing halogen substituents, can lead to reactions with nucleophilic biomolecules in the skin and eyes, causing irritation and potential damage.

-

Respiratory Tract Irritation: As a fine solid or powder, airborne particles can be inhaled, leading to irritation of the mucosal membranes in the respiratory system.[1][6]

Proactive Exposure Control: Engineering and Personal Measures

A multi-layered approach to exposure control is critical, prioritizing engineering and administrative controls, supplemented by rigorous use of Personal Protective Equipment (PPE).

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to contain the chemical at its source, minimizing the release of dust or vapors into the laboratory environment.

-

Ventilation: All handling of solid this compound and its solutions must be performed within a properly functioning chemical fume hood.[6][8] This is non-negotiable. The fume hood provides a contained workspace and actively removes airborne contaminants.

-

Designated Work Area: Establish a designated area within the laboratory specifically for working with this compound. This area should be clearly marked, and access should be limited to trained personnel.

-

Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[4][6][9] Their proximity is crucial for an effective emergency response.

Personal Protective Equipment (PPE): A Self-Validating System

PPE is the final barrier between the researcher and the chemical. Its selection and use should not be a matter of routine but a conscious, risk-informed decision.

| Activity | Required Personal Protective Equipment |

| Routine Handling (Weighing, preparing solutions) | - Nitrile gloves (double-gloving recommended) - Impermeable lab coat with tight-fitting cuffs - ANSI-approved safety goggles with side shields[10] |

| Handling Potentially Dusty Material | - All PPE for routine handling - NIOSH-approved respirator (e.g., N95) to prevent inhalation of dust particles[10][11] |

| Cleaning and Decontamination | - Double nitrile gloves - Impermeable lab coat - Safety goggles[10] |

| Spill Cleanup | - Double nitrile gloves - Impermeable, disposable gown - Safety goggles and face shield - NIOSH-approved respirator - Shoe covers[10][12] |

Logical Workflow for PPE Selection

Caption: PPE selection decision tree for handling this compound.

Standard Operating Procedures: From Vial to Vessel

Adherence to a strict, step-by-step protocol is essential for minimizing exposure during routine handling.

Protocol for Weighing and Solution Preparation

-

Preparation: Don all required PPE as determined by your risk assessment (see Section 3.2). Ensure the chemical fume hood sash is at the appropriate height.

-

Staging: Place a tared weigh boat on an analytical balance inside the fume hood. Place all necessary equipment (spatulas, glassware, solvent) within the hood to avoid moving contaminated items in and out of the containment area.

-

Dispensing: Carefully open the container of this compound. Use a clean spatula to transfer the desired amount of solid to the weigh boat. Avoid any actions that could generate dust. Close the primary container immediately after dispensing.

-

Dissolution: Transfer the weighed solid into the destination vessel. Add the solvent slowly to avoid splashing. If necessary, rinse the weigh boat with a small amount of solvent to ensure a complete transfer.

-

Initial Cleanup: Dispose of the weigh boat and any other contaminated disposables (e.g., pipette tips) into a designated, sealed waste bag inside the fume hood.

-

Glove Removal: Before exiting the fume hood, remove the outer pair of gloves and dispose of them in the designated waste bag.

-

Final Decontamination: With the inner gloves still on, wipe down the work surface of the fume hood, the balance, and any equipment used with an appropriate solvent (e.g., 70% ethanol).

-

Final Glove Removal: After leaving the work area, remove the inner pair of gloves using the proper technique to avoid skin contact and wash hands thoroughly with soap and water.[5][11]

Emergency Response Protocols: A Framework for Action

In the event of an exposure or spill, a rapid and informed response is critical to mitigating harm.

Exposure Scenarios

-

Skin Contact:

-

Eye Contact:

-

Inhalation:

-

Ingestion:

Spill Management Workflow

A minor spill of this compound can be managed by trained laboratory personnel. A major spill requires immediate evacuation and professional assistance.

Caption: Step-by-step workflow for responding to a chemical spill.

Decontamination and Waste Disposal

Proper decontamination and disposal are the final steps in the safe handling lifecycle of this compound.

-